molecular formula C13H22BN3O2 B14030653 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B14030653
M. Wt: 263.15 g/mol
InChI Key: JWRCPHDXYJIWEI-UHFFFAOYSA-N
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Description

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a highly valuable boronic ester pinacol ester intermediate in modern medicinal chemistry, specifically recognized for its role in the synthesis of potent Bruton's Tyrosine Kinase (BTK) inhibitors source . BTK is a critical non-receptor tyrosine kinase belonging to the Tec family, which plays a fundamental role in B-cell receptor (BCR) signaling pathway source . Consequently, targeted inhibition of BTK has emerged as a transformative therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as for various autoimmune disorders source . This compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions, a pivotal palladium-catalyzed chemical transformation used to construct biaryl systems essential for the pharmacophore of advanced therapeutic candidates source . Its primary research value lies in enabling the efficient and modular exploration of structure-activity relationships (SAR) around the pyrazolopyrazine core, allowing medicinal chemists to optimize drug properties like potency, selectivity, and pharmacokinetic profiles. The ongoing research facilitated by this intermediate continues to drive the development of novel covalent and non-covalent BTK inhibitors, addressing challenges of resistance and improving patient outcomes in hematologic cancers source .

Properties

Molecular Formula

C13H22BN3O2

Molecular Weight

263.15 g/mol

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H22BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-17-7-6-16(5)9-11(10)17/h8H,6-7,9H2,1-5H3

InChI Key

JWRCPHDXYJIWEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCN3N=C2)C

Origin of Product

United States

Preparation Methods

Structural Overview and Chemical Properties

The compound consists of:

  • A 5-methyl substitution on the pyrazolo[1,5-a]pyrazine scaffold.
  • A boronic ester functional group as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is a common motif used for Suzuki-Miyaura cross-coupling reactions.
  • The 4,5,6,7-tetrahydro portion indicates partial saturation of the bicyclic ring system, influencing its electronic and steric properties.

The boronic ester group enhances solubility in organic solvents and provides a reactive site for further functionalization.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine generally involves the following key steps:

  • Construction of the pyrazolo[1,5-a]pyrazine core, often via cyclization reactions of appropriate hydrazine and diketone or related precursors.
  • Introduction of the methyl substituent at the 5-position through selective alkylation or via starting materials bearing the methyl group.
  • Installation of the boronic ester moiety through borylation reactions, typically involving palladium-catalyzed coupling or direct borylation of halogenated intermediates.

Specific Synthetic Routes

Route A: Palladium-Catalyzed Miyaura Borylation
  • Starting from a 3-halogenated 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine intermediate.
  • Reaction with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate.
  • Typical solvent: 1,4-dioxane or dimethylformamide (DMF).
  • Reaction temperature: 80–100 °C.
  • Reaction time: 12–24 hours.
  • This method affords the boronic ester group at the 3-position efficiently with good yields.
Route B: Direct C–H Borylation
  • Utilizes iridium catalysts (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands.
  • Direct borylation of the C–H bond at the 3-position of the 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
  • Requires bis(pinacolato)diboron as the boron source.
  • Conditions: mild temperatures (80 °C), inert atmosphere.
  • Advantages include fewer steps and avoidance of halogenated intermediates but may require careful regioselectivity control.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Catalyst Pd(dppf)Cl2, Ir-based catalysts Choice depends on route (borylation type)
Boron Source Bis(pinacolato)diboron (B2pin2) Common boron donor for ester formation
Base Potassium acetate, KOAc Facilitates transmetalation
Solvent 1,4-Dioxane, DMF, or THF Solvent polarity affects reaction rate
Temperature 80–100 °C Elevated temperature favors coupling
Reaction Time 12–24 hours Sufficient for complete conversion
Atmosphere Inert (N2 or Ar) Prevents oxidation of sensitive intermediates

Characterization and Yield

  • Yields reported for the palladium-catalyzed borylation typically range from 65% to 85%, depending on substrate purity and reaction scale.
  • Spectroscopic data (NMR, IR) confirm the presence of the boronic ester and the integrity of the pyrazolo[1,5-a]pyrazine core.
  • ^1H NMR shows characteristic methyl singlets and aromatic proton shifts consistent with substitution patterns.
  • ^11B NMR confirms the boron environment within the dioxaborolane ring.

Research Findings and Applications

  • The boronic ester functionality enables Suzuki-Miyaura cross-coupling to introduce diverse substituents, expanding the compound's utility in medicinal chemistry.
  • The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery, often associated with kinase inhibition and other biological activities.
  • Experimental studies highlight the importance of catalyst choice and reaction parameters in maximizing yield and purity.
  • Thermodynamic and kinetic studies suggest that the borylation step is generally favorable under optimized conditions.

Summary Table of Preparation Routes

Route Starting Material Catalyst Key Reagents Yield (%) Notes
Palladium-Catalyzed 3-Halo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Pd(dppf)Cl2 B2pin2, KOAc 70–85 Well-established, high selectivity
Iridium-Catalyzed C–H 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine [Ir(COD)(OMe)]2 B2pin2, bipyridine ligand 60–75 Direct borylation, fewer steps

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boron moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as part of drug delivery systems. The unique structure allows for interactions with biological targets that are not accessible with other compounds .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exerts its effects is largely dependent on its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in both chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • Key Difference : Pyridine replaces the pyrazine ring.
  • This may decrease binding affinity in biological targets but improve lipophilicity (logP increased by ~0.5) .
  • Synthesis : Similar Suzuki coupling methods are employed, but starting materials differ (e.g., pyridine-based bromides) .
(b) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
  • Key Difference : Lacks both the methyl and boronate groups.
  • Impact : The dihydrochloride salt exhibits high aqueous solubility (≥50 mg/mL in water) compared to the neutral boronate ester (<1 mg/mL in water). This makes it preferable for in vitro assays requiring polar solvents .

Substituent Variations

(a) 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Key Difference : Trifluoromethyl (-CF₃) replaces the boronate group.
  • Impact : The -CF₃ group enhances metabolic stability and lipophilicity (clogP = 2.1 vs. 1.8 for the boronate analog), making it more suitable for blood-brain barrier penetration .
(b) Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
  • Key Difference : Methyl ester at position 2 and a ketone at position 3.
  • Impact : The electron-withdrawing ester group reduces nucleophilicity at the pyrazine ring, limiting its utility in cross-coupling reactions. However, the ketone enables further functionalization via reductive amination .

Boronate Ester Variations

(a) 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Key Difference : Simpler pyrazole core with a boronate group.
  • Impact : The smaller heterocycle reduces steric hindrance, facilitating faster Suzuki coupling kinetics (t₁/₂ = 30 min vs. 2 hours for the pyrazine analog) .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₁₃H₂₀BN₃O₂ 269.13 5-Methyl, boronate Suzuki-reactive; moderate lipophilicity (clogP = 1.8)
3-(Boronate)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine () C₁₄H₂₂BN₃O₂ 283.16 Boronate, pyridine core Higher MW; clogP = 2.3
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine () C₇H₈F₃N₃ 191.16 -CF₃ Enhanced metabolic stability; clogP = 2.1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride () C₆H₁₁Cl₂N₃ 196.08 None High aqueous solubility; used in salt forms for biological assays
1,3-Dimethyl-4-boronate-1H-pyrazole () C₁₁H₁₉BN₂O₂ 222.10 Boronate, pyrazole core Faster Suzuki kinetics; lower steric hindrance

Biological Activity

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a complex organic compound with potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

  • Molecular Formula : C17H20BNO4
  • Molecular Weight : 356.14 g/mol
  • CAS Number : 1256945-02-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The use of boron-containing reagents has been noted to enhance the stability and reactivity of the resultant compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : The compound has shown promising results against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain derivatives possess selective cytotoxic effects while maintaining low toxicity towards normal cells. This suggests a potential for therapeutic applications in oncology .

Molecular docking studies have illustrated that the compound interacts with key bacterial enzymes such as DNA gyrase and MurD. Binding interactions involve hydrogen bonds and pi-stacking interactions which are crucial for its antibacterial efficacy .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of experiments demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structural modifications in the dioxaborolane moiety were found to enhance its activity against resistant strains .
  • Cytotoxicity Evaluation :
    • In vitro studies highlighted the selective cytotoxicity of the compound against cancer cell lines while sparing normal cells. The results indicate a potential application in targeted cancer therapies .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialPseudomonas aeruginosa0.21 μM
AntimicrobialEscherichia coli0.21 μM
CytotoxicityHaCat (human keratinocyte)IC50 not specified
CytotoxicityBalb/c 3T3 (mouse fibroblast)IC50 not specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

  • Methodology : The compound can be synthesized via palladium-catalyzed borylation using bis(pinacolato)diboron with halogenated precursors (e.g., brominated pyrazolo-pyrazine derivatives). Key steps include:

  • Borylation : Reaction at 80–100°C under inert atmosphere with Pd(dppf)Cl₂ catalyst .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
    • Critical Parameters : Catalyst loading (1–5 mol%), solvent (THF or dioxane), and reaction time (6–12 hours) significantly impact yield.

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron-ester integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., calculated [M+H]⁺ = 283.18 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What are the primary applications of this compound in materials science?

  • Key Uses :

  • Organic Electronics : As a precursor for Suzuki-Miyaura cross-coupling to synthesize conjugated polymers for OLEDs .
  • Coordination Chemistry : Boron-ester groups enable chelation with transition metals (e.g., Pd, Cu) for catalytic applications .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

  • Approach :

  • Density Functional Theory (DFT) : Predict transition states and energy barriers for borylation steps .
  • COMSOL Multiphysics : Simulate heat and mass transfer in batch reactors to minimize side reactions .
    • Validation : Compare simulated results with experimental yields (e.g., 70–85% under optimized conditions) .

Q. What strategies resolve contradictions in reported catalytic activity data for boron-containing pyrazolo-pyrazines?

  • Troubleshooting :

  • Controlled Replicates : Repeat experiments with standardized reagents and inert conditions .
  • Meta-Analysis : Compare datasets across studies to identify outliers (e.g., solvent polarity effects on catalytic turnover) .
    • Case Study : Discrepancies in Pd-catalyzed coupling efficiency (50–90%) may arise from trace oxygen or moisture; use of molecular sieves or rigorous degassing improves reproducibility .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Electron-Deficient Boron-Ester : Enhances electrophilicity, facilitating transmetallation in Suzuki-Miyaura reactions .
  • Pyrazine Ring Effects : π-Conjugation stabilizes intermediates, reducing activation energy (ΔG‡ ≈ 25–30 kJ/mol via DFT) .

Theoretical Framework Integration

Q. How can this compound’s research align with broader theoretical models in organoboron chemistry?

  • Conceptual Links :

  • Lewis Acid-Base Theory : Explains boron’s role in stabilizing transition states during coupling reactions .
  • Molecular Orbital Theory : Predicts electronic interactions between the pyrazine ring and boron-ester moiety .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the boron-ester group .

Future Research Directions

Q. What emerging methodologies could enhance its application in drug discovery?

  • Innovations :

  • AI-Driven Synthesis : Autonomous platforms for rapid optimization of reaction conditions .
  • High-Throughput Screening : Test derivatives for kinase inhibition or antiviral activity .

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